4-Chloro-3-[(3,5-dichlorophenyl)sulfonyl]quinoline-7-carbonitrile
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Overview
Description
4-Chloro-3-[(3,5-dichlorophenyl)sulfonyl]quinoline-7-carbonitrile is a complex organic compound characterized by its quinoline core, chloro and cyano functional groups, and a sulfonyl group attached to a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-[(3,5-dichlorophenyl)sulfonyl]quinoline-7-carbonitrile typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Subsequent chlorination and sulfonylation steps are then employed to introduce the chloro and sulfonyl groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and control reaction conditions. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can be performed to reduce the cyano group to an amine.
Substitution: The chloro and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the cyano group.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted quinolines with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an antimicrobial agent, exhibiting activity against a range of bacterial and fungal pathogens.
Medicine: Research has indicated that this compound may have antitumor properties. Its ability to interact with biological targets makes it a candidate for further development as a therapeutic agent.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which 4-Chloro-3-[(3,5-dichlorophenyl)sulfonyl]quinoline-7-carbonitrile exerts its effects involves interactions with specific molecular targets. The sulfonyl group can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The cyano group can interact with nucleophilic sites in biomolecules, affecting their function.
Comparison with Similar Compounds
3,4-Dichlorophenyl isocyanate: Similar in having a dichlorophenyl group but differs in the presence of the isocyanate group.
2,4-Dichlorophenol: Contains a dichlorophenol group but lacks the quinoline core.
Uniqueness: 4-Chloro-3-[(3,5-dichlorophenyl)sulfonyl]quinoline-7-carbonitrile is unique due to its combination of quinoline, chloro, cyano, and sulfonyl groups, which confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this intriguing compound.
Properties
IUPAC Name |
4-chloro-3-(3,5-dichlorophenyl)sulfonylquinoline-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl3N2O2S/c17-10-4-11(18)6-12(5-10)24(22,23)15-8-21-14-3-9(7-20)1-2-13(14)16(15)19/h1-6,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNAVZOORTXGCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1C#N)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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